molecular formula C9H4BrCl2NO B15063029 3-Bromo-6,8-dichloroquinolin-2(1H)-one

3-Bromo-6,8-dichloroquinolin-2(1H)-one

Cat. No.: B15063029
M. Wt: 292.94 g/mol
InChI Key: OJTJKNDBZRARFL-UHFFFAOYSA-N
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Description

3-Bromo-6,8-dichloroquinolin-2(1H)-one (CAS 1707391-97-6) is a halogenated quinoline derivative supplied as a high-purity synthetic intermediate for research and development. With a molecular formula of C 9 H 4 BrCl 2 NO and a molecular weight of 292.94 g/mol, this compound features a distinct substitution pattern that makes it a valuable scaffold in medicinal chemistry . Halogenated quinolines are a cornerstone of drug discovery, known for their ability to interact with diverse biological targets . The specific arrangement of bromine and chlorine atoms on the quinoline core in this compound creates unique reactivity, allowing for selective further modifications through cross-coupling reactions and nucleophilic substitutions . This makes it a strategic building block for constructing complex molecular architectures for screening and development. Quinoline-based compounds are extensively investigated for their anticancer properties, often acting as inhibitors of kinases, tubulin polymerization, and other cellular targets . Researchers can utilize this compound as a key precursor in the synthesis of novel therapeutic candidates, particularly in the development of targeted oncology agents . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4BrCl2NO

Molecular Weight

292.94 g/mol

IUPAC Name

3-bromo-6,8-dichloro-1H-quinolin-2-one

InChI

InChI=1S/C9H4BrCl2NO/c10-6-2-4-1-5(11)3-7(12)8(4)13-9(6)14/h1-3H,(H,13,14)

InChI Key

OJTJKNDBZRARFL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)NC2=C(C=C1Cl)Cl)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 6,8 Dichloroquinolin 2 1h One and Analogous Structures

De Novo Synthesis Strategies for the Quinolin-2(1H)-one Core

De novo synthesis refers to the construction of the quinolin-2(1H)-one heterocyclic system from acyclic or simple aromatic precursors. These methods are fundamental to creating the foundational scaffold upon which substituents are later installed.

Approaches Involving Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of quinoline (B57606) synthesis, involving the formation of the heterocyclic ring through the reaction of an aniline (B41778) derivative with a carbonyl compound or its equivalent. Several classic named reactions provide versatile routes to the quinolin-2(1H)-one core.

A plausible and widely used approach involves starting with a suitably substituted aniline. For the target molecule, a logical precursor is 2,4-dichloroaniline. This precursor already contains the chlorine atoms in the desired positions, which will ultimately become the 6- and 8-positions of the quinolinone ring.

Key cyclocondensation strategies include:

Knorr Quinoline Synthesis : This method typically involves the cyclization of a β-ketoanilide under acidic conditions, such as with sulfuric acid, to form a 2-hydroxyquinoline, which exists in tautomeric equilibrium with the quinolin-2(1H)-one form.

Conrad-Limpach Reaction : This reaction involves the condensation of an aniline with a β-ketoester. Depending on the reaction conditions (thermal or acid-catalyzed), it can yield either quinolin-4-one or quinolin-2-one derivatives.

Friedländer Synthesis : This strategy involves the condensation of an ortho-amino aromatic aldehyde or ketone with a compound containing an active α-methylene group, often catalyzed by an acid or base, to yield a substituted quinoline. mdpi.com

These methods offer a robust foundation for building the core bicyclic structure, with the choice of reaction often dictated by the availability of starting materials and the desired substitution pattern.

Table 1: Overview of Selected De Novo Cyclocondensation Reactions

Reaction Name Key Reactants Typical Product
Knorr Synthesis Aniline, β-Diketone Polysubstituted Quinoline
Conrad-Limpach Aniline, β-Ketoester Quinolin-4-one or Quinolin-2-one
Friedländer Synthesis o-Aminoaryl Aldehyde/Ketone, α-Methylene Ketone Substituted Quinoline
Doebner-von Miller Aromatic Amine, α,β-Unsaturated Carbonyl Substituted Quinoline

Oxidative Aromatization Methods for Quinolin-2(1H)-one Formation

An alternative strategy involves the synthesis of a partially saturated precursor, such as a 3,4-dihydroquinolin-2(1H)-one, followed by an oxidative aromatization step to introduce the double bond and form the final quinolin-2(1H)-one ring system. This approach can be advantageous for accessing certain substitution patterns.

A notable method employs inorganic persulfate salts, activated by transition metals like iron or copper, to efficiently oxidize 3,4-dihydroquinolin-2(1H)-ones. nih.govacs.org This protocol is regarded as economical and environmentally favorable. acs.org The reaction mechanism is proposed to involve a single-electron-transfer (SET) process, where a sulfate (B86663) free radical is generated, leading to the formation of a benzyl (B1604629) cation intermediate that subsequently aromatizes. acs.org Yields for this transformation are reported to be in the range of 52-89% for various derivatives. nih.gov

Other modern approaches include:

Photocatalytic Dehydrogenation : Visible-light-mediated aerobic dehydrogenation using catalysts like titanium dioxide or reusable phenalenyl-based systems can convert tetrahydroquinolines to quinolines. mdpi.com

Metal Oxide Catalysis : Heterogeneous cobalt oxide has been shown to be an effective catalyst for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines.

These methods provide greener alternatives to traditional oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which can be expensive and produce potentially harmful byproducts. acs.orglookchem.com

Regioselective Introduction of Halogen Substituents (Bromine and Chlorine)

With the quinolin-2(1H)-one core established, the next critical phase is the precise installation of the halogen atoms at the C3, C6, and C8 positions.

Direct Halogenation Reactions on the Quinoline Ring

Direct halogenation involves treating the pre-formed quinolin-2(1H)-one scaffold with a halogenating agent. The primary challenge is controlling the regioselectivity—that is, directing the halogen to the desired position. The electronic nature of the quinolinone ring, which is activated towards electrophilic substitution, influences the outcome.

For the synthesis of 3-bromo-6,8-dichloroquinolin-2(1H)-one, a likely sequence involves forming the 6,8-dichloroquinolin-2(1H)-one core first, followed by bromination. The C3 position of the quinolin-2(1H)-one ring is electron-rich and susceptible to electrophilic attack.

Common halogenating agents include:

Brominating Agents : Molecular bromine (Br₂), N-Bromosuccinimide (NBS), and iodine monochloride (ICl) are effective electrophiles for introducing halogens. nih.gov The choice of reagent and reaction conditions (e.g., presence of acid or base) can fine-tune the reactivity and selectivity. nih.gov

Chlorinating Agents : Sulfuryl chloride (SO₂Cl₂) can be used for chlorination, for instance, in the conversion of a 4-hydroxyquinolinone to a 3-dichloroacetyl derivative. nih.gov

The conditions must be carefully controlled to prevent over-halogenation or substitution at undesired positions.

Precursor-Based Synthesis of Polyhalogenated Systems

A highly effective and often preferred strategy for producing polyhalogenated systems is to use starting materials that already contain the required halogen atoms. This approach circumvents the challenges of regioselectivity associated with direct halogenation of the final heterocyclic core.

To synthesize this compound, a logical starting material is 2,4-dichloroaniline . This precursor ensures the chlorine atoms are correctly placed from the outset. This aniline can then undergo a cyclocondensation reaction as described in section 2.1.1 to yield 6,8-dichloroquinolin-2(1H)-one. The final step would then be the regioselective bromination at the C3 position.

Recent advancements have also explored radical-based methods. For instance, a photocatalytic approach using 1,7-diynes and polyhalomethanes (such as those containing bromine) has been established for the assembly of polyhalogenated quinolin-2(1H)-ones. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Functionalization

The presence of multiple halogen atoms on the this compound scaffold, particularly the bromine at C3 and the chlorine at C6, renders it an exceptionally valuable intermediate for further chemical modification via transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions utilize the carbon-halogen bond as a synthetic handle to form new carbon-carbon and carbon-heteroatom bonds.

The reactivity of the C-X bond in these couplings generally follows the order C-I > C-Br > C-Cl, meaning the C3-Br bond is significantly more reactive than the C6-Cl and C8-Cl bonds. libretexts.org This differential reactivity allows for selective functionalization at the C3 position while leaving the chloro substituents intact for potential subsequent reactions.

Table 2: Common Cross-Coupling Reactions for Functionalization

Reaction Name Catalyst (Typical) Coupling Partner Bond Formed
Suzuki-Miyaura Coupling Palladium (e.g., Pd(PPh₃)₄) Boronic Acid/Ester (R-B(OH)₂) C-C
Sonogashira Coupling Palladium/Copper (e.g., PdCl₂(PPh₃)₂/CuI) Terminal Alkyne (R-C≡CH) C-C (alkynyl)
Heck Coupling Palladium (e.g., Pd(OAc)₂) Alkene C-C (alkenyl)
Negishi Coupling Palladium or Nickel Organozinc Reagent (R-ZnX) C-C

| Buchwald-Hartwig Amination | Palladium | Amine (R₂NH) | C-N |

Suzuki-Miyaura Coupling : This is one of the most widely used reactions, coupling the haloquinoline with an aryl or vinyl boronic acid to form a new C-C bond. wikipedia.orgorganic-chemistry.org It is a robust method for synthesizing biaryl structures.

Sonogashira Coupling : This reaction allows for the introduction of an alkyne moiety by coupling the C3-Br bond with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.org

Heck Reaction : This palladium-catalyzed reaction forms a C-C bond between the haloquinoline and an alkene, providing a route to alkenyl-substituted quinolinones. organic-chemistry.orgwikipedia.org

Negishi Coupling : Utilizing organozinc reagents, this reaction is another powerful tool for forming C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. nih.gov

The ability to selectively functionalize the C3-Br bond makes this compound a versatile building block for constructing a diverse library of more complex molecules.

Suzuki-Miyaura Cross-Coupling for Aryl-Quinoline Linkages

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. rsc.orgmdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or boronate ester, with an organic halide or triflate. rsc.orgmdpi.com In the context of quinolin-2(1H)-one synthesis, this reaction is instrumental in introducing aryl substituents at various positions on the quinoline ring.

For the synthesis of 3-aryl-quinolin-2(1H)-ones, a common strategy involves the use of a pre-functionalized 3-bromoquinolin-2(1H)-one derivative as the electrophilic partner. While a direct synthesis of this compound and its subsequent Suzuki-Miyaura coupling is not explicitly detailed in the provided literature, analogous transformations provide a clear blueprint for such a synthesis. For example, 3-bromo-4-trifloxy-quinolin-2(1H)-one has been successfully utilized in palladium-catalyzed site-selective Suzuki-Miyaura reactions to introduce aryl groups at the 4-position. acs.org A similar approach could be envisioned where the bromine at the 3-position of a di-chlorinated quinolinone scaffold serves as the handle for introducing an aryl group via Suzuki-Miyaura coupling.

The general conditions for such a transformation would involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system, often a mixture of an organic solvent and water. nih.govnih.gov The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the aryl-halogen bond, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the active palladium species.

Starting Material (Quinoline Derivative)Coupling Partner (Boronic Acid)Catalyst SystemBaseSolventProductReference
2-Aryl-4-chloro-3-iodoquinolineArylboronic acidPdCl₂(PPh₃)₂ / PCy₃K₂CO₃Dioxane/Water2,3,4-Triarylquinoline nih.gov
3-Bromo-4-trifloxy-quinolin-2(1H)-oneArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol (B145695)/Water3-Bromo-4-aryl-quinolin-2(1H)-one acs.org
2-(4-Bromophenoxy)quinolin-3-carbaldehydeSubstituted boronic acids[(dppf)PdCl₂]Cs₂CO₃Water/1,4-Dioxane2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehyde derivatives nih.gov

Other Palladium- or Copper-Mediated Transformations

Beyond the Suzuki-Miyaura reaction, a variety of other palladium- and copper-mediated transformations have been developed for the synthesis and functionalization of the quinolin-2(1H)-one core. These methods offer alternative routes to access diverse substitution patterns.

Palladium-Catalyzed Reactions:

Palladium catalysis is a versatile tool for quinolin-2(1H)-one synthesis. rsc.orgrsc.org One approach involves the palladium-catalyzed carbonylative cyclization of benzyl chlorides with anthranils to produce 3-arylquinolin-2(1H)-ones. thieme-connect.com This method utilizes a molybdenum hexacarbonyl as a CO surrogate. thieme-connect.com Another strategy is the palladium-catalyzed cascade radical cyclization and C-H amination of 1,7-enynes with perfluoroalkyl iodides and hydroxylamine (B1172632) to construct tricyclic quinolin-2(1H)-one scaffolds. rsc.org Furthermore, palladium-catalyzed intramolecular cyclization reactions are employed for the regioselective synthesis of functionalized quinolin-4(1H)-ones. documentsdelivered.com

Reaction TypeStarting MaterialsCatalystKey FeaturesProduct TypeReference
Carbonylative CyclizationBenzyl chlorides, AnthranilsPalladiumUses Mo(CO)₆ as a CO surrogate.3-Arylquinolin-2(1H)-ones thieme-connect.com
Cascade Radical Cyclization/C-H Amination1,7-Enynes, Perfluoroalkyl iodides, HydroxylaminePalladiumForms tricyclic quinolin-2(1H)-one scaffolds.Tricyclic quinolin-2(1H)-ones rsc.org
Carbonylative Synthesis1,7-Enynes, Perfluoroalkyl iodides, Mo(CO)₆PalladiumConstructs polycyclic 3,4-dihydroquinolin-2(1H)-one scaffolds.Polycyclic 3,4-dihydroquinolin-2(1H)-ones acs.org
Three-Component Annulation2-Iodoanilines, Terminal alkynes, Phenylsulfonylmethyl isocyanideCopperInvolves Sₙ2, Knoevenagel, and C-N bond formation.Functionalized 2-quinolones nih.gov
Domino ReactionsEnaminones, 2-Bromo- or 2-iodobenzaldehydesCopperConsists of aldol (B89426) reaction, C(aryl)-N bond formation, and elimination.Quinoline derivatives rsc.org
One-Pot Cascade Reactions2-Bromobenzaldehydes, Aryl methyl ketones, Aqueous ammonia (B1221849)CopperForms substituted quinolines.Substituted quinolines dntb.gov.ua

Copper-Mediated Reactions:

Copper-catalyzed reactions have also emerged as a valuable strategy for the synthesis of quinolin-2(1H)-ones and related quinoline structures. nih.gov A copper-catalyzed three-component annulation has been developed for the synthesis of functionalized 2-quinolones. nih.gov This cascade reaction involves an Sₙ2 reaction, a Knoevenagel condensation, and a C–N bond formation. nih.gov Copper-catalyzed domino reactions of enaminones with 2-halo-benzaldehydes provide another route to quinoline derivatives. rsc.org Additionally, a copper-catalyzed one-pot cascade reaction of 2-bromobenzaldehydes with aryl methyl ketones and aqueous ammonia has been reported for the synthesis of substituted quinolines. dntb.gov.ua

Mechanistic Investigations of Quinolin-2(1H)-one Synthetic Pathways

Understanding the reaction mechanisms of these synthetic pathways is crucial for optimizing reaction conditions and expanding their scope.

Palladium-Catalyzed Pathways:

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is well-established and generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. In the context of C-H olefination of aromatic compounds promoted by a palladium/S,O-ligand system, mechanistic studies have shown that C-H activation is the rate-determining step. nih.gov Investigations into palladium-catalyzed cycloisomerization of enynes have revealed a palladium(II) hydride-mediated pathway, highlighting the important roles of ligands and additives like water. acs.org

Copper-Catalyzed Pathways:

Mechanistic studies of copper-catalyzed reactions have also provided valuable insights. For instance, in the copper-catalyzed aerobic oxidative coupling of N-N bonds, an "oxidase"-type mechanism is proposed, involving the aerobic oxidation of a Cu(I) catalyst and subsequent Cu(II)-promoted N-N coupling. rsc.org In the synthesis of quinindolines via copper-catalyzed dual cyclization, the reaction is initiated by a Lewis acid-accelerated addition of aniline to a nitrile, followed by a Cu-catalyzed C-N coupling reaction. doaj.org Mechanistic insights into copper-catalyzed asymmetric esterification have revealed a linear relationship between the enantiomeric excess of the active metal complex and the product. nih.gov

Chemical Reactivity and Derivatization Strategies of 3 Bromo 6,8 Dichloroquinolin 2 1h One

Reactivity of the Halogen Substituents Towards Nucleophilic Substitution

The 3-Bromo-6,8-dichloroquinolin-2(1H)-one molecule possesses three halogen atoms, each with distinct reactivity profiles influenced by its position on the bicyclic ring system. The reactivity of these halogens towards nucleophilic substitution is governed by the electronic nature of the quinolinone core. The electron-withdrawing effect of the lactam carbonyl group and the nitrogen heteroatom activates the ring, particularly the pyridinone portion, to nucleophilic attack.

Reactivity at the C3-Position: The bromine atom at the C3 position is on the electron-deficient pyridinone ring. Halogens at the C2 and C4 positions of the quinoline (B57606) ring system are known to be the most susceptible to nucleophilic displacement due to the strong activation by the ring nitrogen. researchgate.net While the C3 position is less activated than C2 and C4, the bromine atom is still a viable leaving group for various transformations. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at this position. For instance, 3-bromoquinolin-2(1H)-ones have been successfully used in palladium-catalyzed C-H functionalization reactions with various azoles to synthesize 3-(heteroaryl)quinolin-2(1H)-ones. nih.gov

Reactivity at C6 and C8-Positions: The chlorine atoms at the C6 and C8 positions are on the benzene (B151609) ring moiety. These positions are generally less reactive towards nucleophilic aromatic substitution (SNAr) compared to positions on the pyridinone ring unless activated by strongly electron-withdrawing groups. However, they can be substituted under more forcing conditions or, more commonly, via transition-metal-catalyzed cross-coupling reactions. The differential reactivity between the bromo group at C3 and the chloro groups at C6 and C8 can allow for selective and sequential functionalization of the molecule.

Comparative Reactivity: In general, for halogenated quinolines, the order of reactivity for nucleophilic substitution is often C4 > C2 > other positions. For cross-coupling reactions, the reactivity of the C-X bond typically follows the order C-I > C-Br > C-Cl, suggesting that the C3-Br bond would be more reactive than the C6-Cl and C8-Cl bonds in palladium-catalyzed transformations.

Table 1: Potential Nucleophilic Substitution Reactions

Position Halogen Potential Reactions Reagents/Conditions Product Type
C3 Bromo Suzuki Coupling Arylboronic acids, Pd catalyst, Base 3-Aryl-quinolin-2(1H)-one
C3 Bromo Sonogashira Coupling Terminal alkynes, Pd/Cu catalyst, Base 3-Alkynyl-quinolin-2(1H)-one
C3 Bromo Buchwald-Hartwig Amination Amines, Pd catalyst, Base 3-Amino-quinolin-2(1H)-one
C3 Bromo Cyanation Copper cyanide 3-Cyano-quinolin-2(1H)-one
C6/C8 Chloro Nucleophilic Aromatic Substitution (SNAr) Strong nucleophiles (e.g., NaOMe), High Temp. 6/8-Substituted-quinolin-2(1H)-one
C6/C8 Chloro Cross-Coupling Reactions Various coupling partners, Pd catalyst 6/8-Substituted-quinolin-2(1H)-one

Functional Group Interconversions on the Quinolin-2(1H)-one Ring

Beyond substitution of the halogen atoms, the quinolin-2(1H)-one ring itself can undergo various functional group interconversions, providing further avenues for derivatization.

Thionation of the Carbonyl Group: The lactam carbonyl group at the C2 position can be converted to a thiocarbonyl group to form the corresponding quinoline-2(1H)-thione. This transformation is typically achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. The resulting thione is a versatile intermediate. For example, 3-bromoquinoline-2(1H)-thiones can be synthesized and subsequently S-alkylated to produce 2-(alkylsulfanyl)-3-bromoquinolines. semanticscholar.orgthieme-connect.com This introduces a new functional handle for further modifications.

Reactions at the C3-Position: While the target compound is brominated at C3, related studies on quinolin-2(1H)-ones show that the C3 position is amenable to functionalization. For instance, direct C-H acylation of quinolin-2(1H)-ones at the C3 position can be achieved with α-oxocarboxylic acids using silver catalysis. bohrium.com This suggests that if the C3-bromo substituent were removed (e.g., via reductive dehalogenation or metal-halogen exchange), the position would be a prime site for introducing other functional groups.

Modification of the Lactam: The N-H bond of the lactam can participate in various reactions, as detailed in section 3.4. Furthermore, the entire lactam ring can be subject to reactions such as reduction or ring-opening under specific conditions, although these are less common derivatization strategies.

Formation of Hybrid Molecules and Conjugates Incorporating the Chemical Compound

The concept of creating hybrid molecules by combining two or more pharmacophores into a single entity is a powerful strategy in drug discovery. nih.govthesciencein.org this compound is an excellent scaffold for this approach, with its multiple halogen "handles" allowing for covalent linkage to other bioactive molecules.

The halogen substituents are ideal for use in transition-metal-catalyzed cross-coupling reactions to link the quinolinone core to other heterocyclic systems or functional molecules.

Coupling with Azoles: As previously mentioned, 3-bromoquinolin-2(1H)-ones react with various azoles via palladium-catalyzed C-H functionalization to yield 3-(heteroaryl)quinolin-2(1H)-ones. nih.gov This strategy can be used to create hybrids with moieties like imidazole, pyrazole, triazole, and purine.

Click Chemistry: The formation of a 1,2,3-triazole linker is a popular method for creating molecular hybrids due to the reliability and mild conditions of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. nih.gov The this compound scaffold can be functionalized with either an azide (B81097) or an alkyne group (following substitution of a halogen) to participate in click reactions with a complementary-functionalized bioactive molecule.

Synthesis via Linkers: Another common approach involves reacting the halogenated quinolinone with a bifunctional linker. For example, nucleophilic substitution of a halogen with an amine-containing linker would introduce a reactive handle at the other end of the linker for conjugation with a second molecule.

Table 2: Strategies for Hybrid Molecule Formation

Strategy Key Reaction Linker/Attached Moiety Example Hybrid Type
Cross-Coupling Suzuki, Stille, etc. Other heterocycles (e.g., thiazole, pyrimidine) Quinolinone-Thiazole
C-H Functionalization Palladium-catalyzed Azoles (e.g., Purine) Quinolinone-Purine
Click Chemistry CuAAC Alkyne or Azide functionalized molecule Quinolinone-Triazole-Molecule
Nucleophilic Substitution SNAr Bifunctional linkers (e.g., piperazine) Quinolinone-Piperazine-Molecule

Directed Functionalization at the Nitrogen Atom (N-alkylation, N-acylation)

The nitrogen atom of the quinolin-2(1H)-one ring is a key site for derivatization. Functionalization at this position can significantly modulate the compound's physicochemical and biological properties. The lactam nitrogen can be targeted by various electrophiles in N-alkylation and N-acylation reactions.

N-Alkylation vs. O-Alkylation: The alkylation of quinolin-2(1H)-ones can lead to a mixture of N-alkylated and O-alkylated products, as the lactam exists in tautomeric equilibrium with its lactim form. The regioselectivity of the reaction is highly dependent on the reaction conditions and the substitution pattern on the quinolinone ring. researchgate.net Studies on substituted quinolin-2(1H)-ones have shown that while C6 and C7 substituents often result in a majority of the N-alkylated product, a substituent at the C8 position can sterically hinder the approach of the electrophile to the N1-position, leading exclusively to O-alkylation. researchgate.net Therefore, for this compound, the presence of the C8-chloro group would strongly favor the formation of the O-alkylated product, 2-alkoxy-3-bromo-6,8-dichloroquinoline.

N-Acylation and N-Arylation: Acylation reactions with acyl chlorides or anhydrides under basic conditions would similarly be expected to be influenced by the C8-substituent. N-arylation is another important transformation, which can be achieved using methods like the Chan-Lam coupling with arylboronic acids. nih.gov This copper-catalyzed reaction offers a mild alternative to harsher methods for forming N-aryl bonds.

Reductive Alkylation: A one-pot tandem reduction of the quinoline ring followed by reductive alkylation with an aldehyde provides an efficient route to N-alkyl tetrahydroquinolines. acs.orgorganic-chemistry.org While this modifies the core quinolinone structure to a tetrahydroquinoline, it represents a powerful method for N-functionalization.

Advanced Spectroscopic Characterization and Structural Elucidation of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Positional and Connectivity Analysis

The ¹H NMR spectrum of 3-Bromo-6,8-dichloroquinolin-2(1H)-one is anticipated to provide crucial information regarding the number, environment, and connectivity of protons in the molecule. The spectrum would likely be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

Based on the structure, three distinct signals in the aromatic region are expected, corresponding to the protons at positions 4, 5, and 7. The proton at the C4 position is expected to appear as a singlet due to the absence of adjacent protons. The protons at C5 and C7 on the benzene (B151609) ring would likely appear as doublets, coupling with each other in a meta-relationship, which typically results in a small coupling constant (J). Additionally, a broad singlet corresponding to the N-H proton of the lactam ring is expected, the chemical shift of which can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-4 8.0 - 8.5 Singlet (s) N/A
H-5 7.5 - 7.8 Doublet (d) 2-3 (meta coupling)
H-7 7.3 - 7.6 Doublet (d) 2-3 (meta coupling)

Note: These are predicted values based on analogous structures and may vary from experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected. The carbonyl carbon (C2) of the quinolinone ring is anticipated to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm. The chemical shifts of the aromatic carbons are influenced by the attached substituents (bromine and chlorine atoms) and the nitrogen atom. Carbons directly attached to the electronegative halogen atoms (C3, C6, and C8) will experience a downfield shift. Quaternary carbons (C4a, C8a) will also be observable.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C2 160 - 170
C3 115 - 125
C4 140 - 145
C4a 120 - 130
C5 125 - 135
C6 130 - 140
C7 120 - 130
C8 130 - 140

Note: These are predicted values based on analogous structures and may vary from experimental results.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be expected between the H5 and H7 protons, confirming their spatial proximity and coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the signals of H4, H5, and H7 to their corresponding carbon atoms (C4, C5, and C7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, the H4 proton would be expected to show correlations to C2, C4a, and C5. The N-H proton could show correlations to C2 and C8a. These correlations are instrumental in piecing together the molecular puzzle and confirming the positions of the substituents.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₉H₄BrCl₂NO), HRMS would provide an exact mass measurement. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, due to the natural abundance of their isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl). This isotopic signature serves as a definitive confirmation of the presence and number of these halogen atoms in the molecule.

Table 3: Predicted HRMS Data for this compound

Ion Predicted Exact Mass [M+H]⁺
C₉H₅⁷⁹Br³⁵Cl₂NO⁺ 291.8979
C₉H₅⁸¹Br³⁵Cl₂NO⁺ 293.8958
C₉H₅⁷⁹Br³⁵Cl³⁷ClNO⁺ 293.8949
C₉H₅⁸¹Br³⁵Cl³⁷ClNO⁺ 295.8929
C₉H₅⁷⁹Br³⁷Cl₂NO⁺ 295.8920

Note: These are calculated theoretical values. The relative intensities of these peaks would correspond to the natural isotopic abundances.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound would be characterized by several key absorption bands.

A prominent and sharp absorption band is expected for the C=O (carbonyl) stretching vibration of the lactam ring, typically appearing in the region of 1650-1690 cm⁻¹. The N-H stretching vibration would likely be observed as a broad band in the range of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would be found in the 1450-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch 3100 - 3300
Aromatic C-H Stretch 3000 - 3100
C=O Stretch (Lactam) 1650 - 1690
Aromatic C=C Stretch 1450 - 1600
C-Cl Stretch 600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The quinolinone ring system is a chromophore that is expected to exhibit characteristic absorption bands in the UV-Vis spectrum. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would likely show multiple absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions within the conjugated system. The presence of the halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted quinolinone parent compound.

Based on the extended conjugation of the bicyclic aromatic system, strong absorptions are anticipated in the UV region, potentially extending into the visible range.

Table 5: List of Compounds Mentioned

Compound Name
This compound
3,6,8-tribromoquinoline

X-ray Diffraction Analysis Reveals Solid-State Molecular Architecture of this compound

Detailed crystallographic studies are essential for understanding the three-dimensional structure of molecules in the solid state. However, a comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray diffraction data for the compound this compound.

While the precise crystal structure, including unit cell dimensions, space group, and atomic coordinates for this compound, remains to be determined and published, analysis of closely related quinoline (B57606) derivatives can offer insights into the potential structural characteristics of this molecule.

Crystallographic data for similar halogenated quinoline compounds often reveal planar bicyclic ring systems. The arrangement of these molecules in the crystal lattice is typically governed by a combination of intermolecular forces, including hydrogen bonding (if suitable donor and acceptor sites are present), halogen bonding, and π-π stacking interactions between the aromatic rings.

Computational and Theoretical Investigations of 3 Bromo 6,8 Dichloroquinolin 2 1h One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and three-dimensional geometry of molecules. For quinolinone derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to optimize molecular geometry and calculate electronic properties. ekb.egekb.eg These calculations provide insights into bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Studies on related pyrazolyl quinolinone derivatives have shown that such molecules are generally planar. ekb.eg DFT calculations can also determine key electronic parameters that govern the reactivity and stability of the molecule. ekb.eg These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov

Furthermore, DFT can be used to compute global reactivity descriptors, which provide a quantitative measure of the molecule's chemical behavior. ekb.eg

Table 1: Key Electronic Properties Calculable via DFT for Quinolinone Derivatives

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to the ability to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to the ability to accept electrons.
Energy Gap (ΔE) Difference between ELUMO and EHOMO Indicates chemical reactivity and stability. nih.gov
Ionization Potential (IP) Energy required to remove an electron Measures the molecule's tendency to become a cation.
Electron Affinity (EA) Energy released when an electron is added Measures the molecule's tendency to become an anion.
Electronegativity (χ) The power of an atom to attract electrons Indicates the ability to attract bonding electrons. ekb.eg
Chemical Hardness (η) Resistance to change in electron distribution A measure of the molecule's stability. ekb.eg
Global Softness (S) The reciprocal of chemical hardness Indicates the molecule's polarizability. ekb.eg

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons | Quantifies the electrophilic nature of a molecule. ekb.eg |

These calculations can also be extended to analyze the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface. MEP plots are invaluable for identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting how the molecule will interact with other reagents. ekb.egnih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computed molecular structure. For quinolinone derivatives, DFT can be used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. ekb.egnih.gov

The Gauge-Including Atomic Orbital (GIAO) method is frequently used within the DFT framework to predict ¹H and ¹³C NMR chemical shifts. nih.govruc.dk Studies have shown a high correlation between theoretical and experimental NMR data for various quinoline (B57606) and quinolinone compounds, confirming the accuracy of the computational models. nih.govresearchgate.net Similarly, theoretical IR spectra can be computed and compared with experimental FT-IR data. nih.govmdpi.com Often, calculated vibrational frequencies are scaled by a factor to correct for systematic errors inherent in the computational methods.

Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. semanticscholar.org The strong agreement typically observed between theoretical and experimental spectra for related compounds lends confidence to the predictive power of these computational methods for 3-Bromo-6,8-dichloroquinolin-2(1H)-one. semanticscholar.org

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, including the synthesis of quinolinone derivatives. Theoretical studies can map out potential reaction pathways, identify intermediate structures, and calculate the energies of transition states. This information is crucial for understanding reaction kinetics and optimizing synthetic procedures.

For instance, the synthesis of quinolin-4-ones can proceed through various named reactions like the Conrad-Limpach or Pfitzinger reactions. mdpi.compreprints.org Computational modeling can elucidate the step-by-step mechanisms of these reactions. For example, a proposed mechanism for the N-heterocyclic carbene-catalyzed synthesis of quinolin-4-ones involves the formation of a homoenolate intermediate, followed by intramolecular heterocyclization and dehydration. mdpi.com DFT calculations can be used to determine the energy profile of such a pathway, identifying the rate-determining step and providing insights into the reaction's feasibility and potential byproducts. While specific studies on this compound are not available, the general mechanistic pathways for quinoline and quinolinone synthesis have been investigated computationally. researchgate.netdntb.gov.ua

Molecular Modeling and Docking Studies of Related Derivatives for Target Interaction Insights

Molecular modeling and docking are indispensable tools in drug discovery for predicting how a ligand (like a quinolinone derivative) might bind to the active site of a biological target, such as a protein or enzyme. pensoft.net These techniques are widely applied to quinoline and quinolinone derivatives to explore their potential as therapeutic agents, particularly in cancer research. researchgate.netscirp.org

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand's structure is optimized, often using methods described in section 5.1. Docking software then predicts the preferred binding orientation of the ligand within the protein's active site and estimates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). fmhr.org

Studies on various quinolinone and quinazoline (B50416) derivatives have explored their interactions with cancer-related targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). fmhr.orgnih.gov These studies reveal the specific amino acid residues involved in binding and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions). For example, docking studies of quinolin-4(1H)-one derivatives as VEGFR-2 inhibitors have shown binding affinities ranging from -11.31 to -14.65 Kcal/mol. fmhr.org

Table 2: Examples of Molecular Docking Targets for Quinoline/Quinolinone Derivatives

Target Protein PDB ID (Example) Therapeutic Area Significance of Interaction
Epidermal Growth Factor Receptor (EGFR) 1IEP Cancer Inhibition of EGFR signaling can block cancer cell proliferation. pensoft.netnih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) - Cancer Inhibition of VEGFR-2 can prevent angiogenesis (the formation of new blood vessels that feed tumors). fmhr.org
Topoisomerase IIβ (TOP2B) - Cancer Intercalation with the DNA-topoisomerase complex can lead to cancer cell death. scirp.org

| Aromatase | 3S7S | Breast Cancer | Inhibition of aromatase can reduce estrogen levels, slowing the growth of hormone-receptor-positive breast cancers. nih.gov |

These in silico studies are crucial for rational drug design, allowing researchers to prioritize which derivatives to synthesize and test in vitro, thereby saving time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Derivations for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nanobioletters.com QSAR models are developed by calculating various molecular descriptors (numerical representations of a molecule's properties) and using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with experimental activity data (e.g., IC₅₀ values). nih.govbohrium.com

For quinoline and quinazoline derivatives, QSAR studies have been successfully used to predict their anticancer activity. nih.govnanobioletters.com The molecular descriptors used in these models can be categorized as constitutional, topological, physicochemical, quantum-chemical, or electronic. nih.gov For example, a QSAR study on quinazoline derivatives against the MCF-7 breast cancer cell line found that constitutional, functional, and electronic descriptors were significant for predicting activity. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also employed. These methods generate 3D fields around a set of aligned molecules to represent their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. nih.gov By correlating these fields with biological activity, 3D-QSAR models can provide a visual representation of which structural features are important for activity, guiding the design of more potent compounds. nih.gov

The ultimate goal of QSAR is to develop robust and predictive models that can be used to estimate the activity of newly designed, unsynthesized compounds, further accelerating the drug discovery process. nanobioletters.com

Biological Activities and Proposed Mechanisms of Action of 3 Bromo 6,8 Dichloroquinolin 2 1h One Derivatives

In Vitro Evaluation of Enzyme Inhibition Potential (e.g., Cholinesterase Inhibition)

Derivatives of the quinolinone core structure have been investigated as inhibitors of various enzymes, with a notable focus on acetylcholinesterase (AChE), an enzyme critical to the pathology of Alzheimer's disease. The inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a key therapeutic strategy for managing the disease. researchgate.netmdpi.com

Research into functionalized quinolinones has identified potent inhibitors of human recombinant acetylcholinesterase (hrAChE). For instance, certain quinolinone derivatives have demonstrated inhibitory activity in the nanomolar to micromolar range. One study identified a potent non-competitive inhibitor of hrAChE with an IC₅₀ value of 0.29 µM and a Kᵢ value of 79 nM. researchgate.net The mechanism of inhibition for these molecules often involves binding to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com

The introduction of halogen atoms can influence the binding affinity and selectivity of these derivatives. While specific data for 3-bromo-6,8-dichloroquinolin-2(1H)-one is not available, the electronic and steric properties conferred by the bromo and chloro substituents are expected to modulate enzyme interactions. Further investigations are required to elucidate the specific cholinesterase inhibition potential of this substitution pattern.

Table 1: Examples of Cholinesterase Inhibition by Functionalized Quinolinone Derivatives

Compound ID Enzyme IC₅₀ (µM) Inhibition Type
QN8 hrAChE 0.29 Non-competitive
QN9 hrAChE - -
DQN7 hrAChE - -

Data derived from studies on related quinolinone scaffolds. researchgate.net

In Vitro Assessment of Cytotoxic Efficacy against Cancer Cell Lines

The quinoline (B57606) scaffold is a cornerstone in the development of anticancer agents, with its derivatives showing efficacy through various mechanisms, including the inhibition of protein kinases and cell cycle arrest. nih.govbrieflands.com Halogenated quinolin-2(1H)-one derivatives, in particular, have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.

Studies have shown that halogenated 2H-quinolinone derivatives can exhibit significant cytotoxicity and selectivity against cancer cells compared to normal cell lines. nih.govresearchgate.net For example, certain derivatives have been tested against breast cancer (MCF-7) and liver cancer (HepG-2) cell lines, revealing potent activity. The mechanism of action for these compounds often involves the induction of apoptosis, characterized by cell cycle arrest at the G2/M phase and an increase in caspase 3/7 activity. nih.govresearchgate.net

The presence of halogens on the quinolinone ring is a critical determinant of cytotoxic potential. The specific arrangement of bromo and chloro atoms in this compound suggests a strong potential for anticancer activity, though direct experimental validation is needed.

Table 2: Cytotoxic Activity of Representative Halogenated 2H-Quinolinone Derivatives

Compound ID Cell Line Activity (IC₅₀ in µM) Reference Compound
Compound 4 MCF-7 Specific value not cited Doxorubicin
Compound 7 MCF-7 Specific value not cited Doxorubicin
Compound 6 MCF-7 Comparable to Doxorubicin Doxorubicin
Compound 8 MCF-7 Comparable to Doxorubicin Doxorubicin

Data from studies on related halogenated 2H-quinolinone derivatives. researchgate.net

Investigation of Antimicrobial and Antiviral Properties in Cellular and Molecular Models

Quinolone derivatives have a long-standing history as effective antimicrobial agents. oup.com The introduction of halogen atoms into the quinoline ring is a well-established strategy for enhancing antibacterial and antifungal activity. oup.comnih.gov These modifications can broaden the spectrum of activity and increase potency. nih.gov

Research on related heterocyclic structures, such as quinazolinones, provides valuable parallels. For instance, a series of 2-aryl-6,8-dibromo-4(3H)-quinazolinones demonstrated significant antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) values for these compounds against various Gram-positive and Gram-negative bacteria, as well as fungal strains, have been reported, indicating that the dibromo substitution pattern contributes to potent antimicrobial effects. biomedpharmajournal.org

While direct antimicrobial data for this compound is not available, the presence of multiple halogen substituents suggests it would likely possess significant activity against a range of microbial pathogens.

Table 3: Antimicrobial Activity of Related Halogenated Heterocyclic Derivatives

Compound Class Microorganism Activity (MIC in µg/mL)
Quinazolinone Derivatives S. aureus Moderate
Quinazolinone Derivatives S. pyogen Moderate
Quinazolinone Derivatives E. coli Good
Quinazolinone Derivatives P. aeruginosa Good
Quinazolinone Derivatives A. niger Excellent
Quinazolinone Derivatives C. albicans Excellent

Data derived from studies on related quinazolinone derivatives. biomedpharmajournal.org

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

The biological activity of quinolone and quinolinone derivatives is highly dependent on the nature and position of substituents on the core heterocyclic structure. nih.govresearchgate.net Structure-activity relationship (SAR) studies have delineated several key principles for optimizing the pharmacological profile of these compounds.

In the context of anticancer activity, halogenation has been shown to increase cytotoxicity. nih.govresearchgate.net The specific SAR for anticancer quinolinones indicates that the type and position of the halogen can modulate the compound's ability to induce apoptosis and inhibit cell proliferation. brieflands.comrsc.org

In Silico Analysis of Pharmacokinetic Properties (ADMET predictions, excluding direct human data)

In modern drug discovery, in silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds before their synthesis and in vitro testing. dntb.gov.uanih.gov For quinoline derivatives, computational models are frequently employed to assess their drug-likeness and potential pharmacokinetic profiles. researchgate.netnih.gov

Key parameters evaluated include lipophilicity (LogP), aqueous solubility, plasma protein binding, and potential for crossing the blood-brain barrier. The presence of three halogen atoms (one bromine, two chlorine) in the this compound structure would significantly increase its lipophilicity. nih.gov While this may enhance membrane permeability and absorption, it could also lead to lower aqueous solubility and increased plasma protein binding. researchgate.net

ADMET prediction platforms also assess potential toxicity, such as hepatotoxicity and cardiotoxicity, and metabolic stability, including interactions with cytochrome P450 enzymes. researchgate.net Computational docking studies can further predict the binding affinity of these derivatives to various biological targets, helping to rationalize their observed activities and guide further optimization. researchgate.net While specific in silico data for this compound is not publicly available, such analyses would be a critical step in evaluating its potential as a therapeutic agent. nih.gov

Future Perspectives and Research Challenges for the Chemical Compound

Design and Synthesis of Novel Derivatives with Enhanced Biological Activity

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of 3-Bromo-6,8-dichloroquinolin-2(1H)-one to enhance its biological activity and selectivity. The existing bromine and chlorine substituents offer versatile handles for chemical modification.

Key Research Directions:

Substitution Reactions: The bromine atom at the 3-position and the chlorine atoms at the 6- and 8-positions can be subjected to various nucleophilic substitution reactions. evitachem.com Introducing a diverse range of functional groups, such as amines, thiols, and alkoxides, could lead to derivatives with improved pharmacological profiles.

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Heck, and Buchwald-Hartwig reactions, can be employed to introduce aryl, heteroaryl, or alkyl groups at the halogenated positions. These modifications can significantly impact the molecule's interaction with biological targets.

Hybrid Molecule Synthesis: A promising strategy involves creating hybrid molecules by linking this compound with other known pharmacophores. nih.gov This approach can lead to compounds with dual-action mechanisms or improved pharmacokinetic properties. For instance, incorporating moieties with known anticancer or antimicrobial activity could result in synergistic effects.

Table 1: Potential Derivatives of this compound and their Target Biological Activities

Derivative ClassPotential ModificationTarget Biological Activity
Amino-substitutedReplacement of halogens with various aminesAnticancer, Antiviral, Antibacterial
Aryl/Heteroaryl-substitutedSuzuki or Heck coupling at halogenated sitesKinase inhibition, Anti-inflammatory
Hybrid CompoundsLinkage to other bioactive molecules (e.g., triazoles)Dual-target drugs, Enhanced potency

Exploration of Alternative Synthetic Routes for Sustainable Production

The development of efficient and environmentally friendly synthetic methods for this compound and its derivatives is crucial for its potential large-scale application. Traditional multi-step syntheses often involve harsh reaction conditions and generate significant chemical waste.

Future Research Focus:

Greener Solvents and Catalysts: Investigating the use of green solvents, such as ionic liquids or supercritical fluids, and developing novel, highly efficient catalysts can reduce the environmental impact of the synthesis.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processes, including improved safety, better reaction control, and easier scalability. Adapting the synthesis of the quinolinone core and its subsequent halogenation to a flow process would be a significant advancement.

Advanced Mechanistic Studies on Biological Interactions

A deeper understanding of how this compound and its derivatives interact with biological targets at the molecular level is essential for rational drug design. While quinolinones are known to exhibit a wide range of biological activities, the specific mechanisms of action for this particular halogenated variant are yet to be fully elucidated. researchgate.net

Areas for Investigation:

Target Identification: Utilizing techniques such as chemical proteomics and affinity chromatography to identify the specific cellular proteins that bind to this compound.

Structural Biology: Employing X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound in complex with its biological target. This information is invaluable for understanding the key molecular interactions and guiding the design of more potent and selective inhibitors.

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict the binding modes and affinities of novel derivatives, thereby prioritizing the synthesis of the most promising candidates.

Potential Applications Beyond Medicinal Chemistry

While the primary focus for quinolinone derivatives has been in medicinal chemistry, the unique photophysical and electronic properties of halogenated heterocyclic compounds suggest potential applications in other fields.

Emerging Opportunities:

Materials Science: The planar structure and potential for π-π stacking of the quinolinone core, combined with the influence of the heavy halogen atoms, could make these compounds suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Chemical Sensors: The quinolinone scaffold can be functionalized to act as a fluorescent or colorimetric sensor for specific ions or molecules. The halogen substituents can be used to tune the photophysical properties and enhance the selectivity of such sensors.

Agrochemicals: The biological activity of quinolinone derivatives is not limited to human medicine. There is potential for developing novel herbicides or fungicides based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for preparing 3-Bromo-6,8-dichloroquinolin-2(1H)-one, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves halogenation and cyclization steps. A common approach is to start with a substituted quinoline scaffold, followed by bromination and chlorination at specific positions. For example:

  • Step 1: Cyclization of aniline derivatives with chloroacetic acid or equivalent reagents to form the quinolin-2(1H)-one core .
  • Step 2: Bromination at the 3-position using reagents like N-bromosuccinimide (NBS) under controlled conditions .
  • Step 3: Dichlorination at positions 6 and 8 via electrophilic aromatic substitution, employing chlorinating agents (e.g., Cl₂/FeCl₃ or SO₂Cl₂) .
    Key intermediates include 6,8-dichloroquinolin-2(1H)-one and 3-bromo precursors. Purity is confirmed using HPLC or NMR (e.g., δ ~11.3 ppm for NH in DMSO-d₆) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Avoid moisture, as hydrolysis may occur .
  • Handling: Use PPE (gloves, goggles) in a fume hood. The compound may release hazardous decomposition products (e.g., HBr, HCl) under heat .
  • Stability Testing: Monitor via TLC or LC-MS periodically. Degradation products can be identified using GC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR: ¹H and ¹³C NMR confirm substituent positions. For example, the quinolinone NH proton appears as a broad singlet (δ ~11–12 ppm in DMSO-d₆) .
  • HRMS: High-resolution mass spectrometry validates molecular weight (e.g., calculated m/z 305.89 for C₉H₄BrCl₂NO) .
  • X-ray Crystallography: Resolves crystal packing and confirms halogen positions, as demonstrated for analogous dibromoquinolinones .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of bromination and chlorination in this compound?

Methodological Answer:

  • Bromination: Use directing groups (e.g., electron-donating substituents) to favor bromination at the 3-position. NBS in DMF at 0°C achieves higher selectivity .
  • Chlorination: Electrophilic chlorination at positions 6 and 8 is enhanced by Lewis acids (e.g., FeCl₃). Computational modeling (DFT) predicts reactive sites based on electron density .
  • Validation: Compare experimental results with theoretical calculations using software like Gaussian .

Q. How can contradictions in reported biological activity data for quinolinone derivatives be resolved?

Methodological Answer:

  • Data Normalization: Standardize assay conditions (e.g., MIC testing for antimicrobial activity) to minimize variability .
  • Structural Confirmation: Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or impurities .
  • Meta-Analysis: Compare datasets across studies, focusing on substituent effects. For example, 6,8-dichloro derivatives show enhanced activity over mono-halogenated analogs .

Q. What strategies are effective in improving the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) at the NH position to enhance solubility .
  • Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes, as demonstrated for similar hydrophobic quinolinones .
  • Co-crystallization: Use co-formers (e.g., succinic acid) to create stable co-crystals with improved dissolution rates .

Q. How can researchers address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

  • Batch Analysis: Use LC-MS to detect trace impurities (e.g., residual solvents or byproducts) affecting NMR shifts .
  • Deuterated Solvent Screening: Test in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts .
  • Cross-Validation: Compare with literature data for structurally similar compounds (e.g., 6-chloroquinolin-2(1H)-one, δ 7.68 ppm for aromatic protons) .

Safety and Contradiction Management

Q. What are the critical hazards associated with this compound, and how should accidental exposure be managed?

Methodological Answer:

  • Hazards: Corrosive upon contact (skin/eyes) and toxic if inhaled. Thermal decomposition releases HBr, HCl, and CO .
  • Exposure Protocols:
    • Inhalation: Move to fresh air; administer oxygen if needed .
    • Skin Contact: Wash with soap/water for 15 minutes; apply hydrocortisone cream .
    • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers reconcile conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer:

  • Controlled Studies: Replicate stability tests in pH 1–3 buffers at 37°C, analyzing degradation via LC-MS .
  • Mechanistic Insight: Identify degradation pathways (e.g., hydrolysis of the lactam ring) using isotopic labeling .
  • Literature Review: Compare with structurally stable analogs (e.g., 4-methyl substitution reduces ring strain) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.